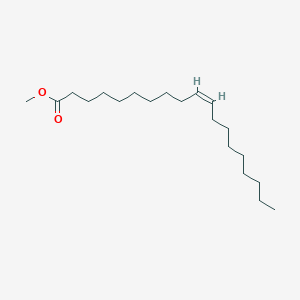
cis-10-Nonadecenoic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シス-10-ノナデセン酸メチルエステル: は、分子式C20H38O2、分子量310.5145の脂肪酸メチルエステルです 。 クロマトグラフィーアプリケーションにおけるシス-ノナデセン酸の定量のための標準として一般的に使用されます .
準備方法
合成経路と反応条件: シス-10-ノナデセン酸メチルエステルの合成は、通常、酸触媒の存在下でシス-10-ノナデセン酸をメタノールとエステル化することにより行われます。 反応は還流条件下で行われ、酸がそのメチルエステルに完全に変換されるようにします .
工業生産方法: 工業的な設定では、シス-10-ノナデセン酸メチルエステルの生産は、同様の原理に従いますが、より大規模に行われます。このプロセスには、反応条件を最適化し、収率を高めるために、大型反応器と連続フローシステムの使用が含まれます。 生成物はその後、蒸留またはクロマトグラフィー技術を使用して、所望の純度が達成されます .
化学反応の分析
反応の種類:
酸化: シス-10-ノナデセン酸メチルエステルは、エポキシドまたはヒドロキシル化誘導体を作るために酸化反応を受けることができます。一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: この化合物は、炭素上のパラジウムなどの金属触媒の存在下で水素ガスを使用して飽和脂肪酸メチルエステルを生成することができます。
置換: 置換反応は二重結合で発生し、様々な置換誘導体を生成します。
一般的な試薬と条件:
酸化: 過酸化水素、過酸、その他の酸化剤。
還元: 水素ガス、炭素上のパラジウム触媒。
置換: ハロゲン、ハロゲン化剤、その他の求電子剤。
形成される主な生成物:
酸化: エポキシド、ヒドロキシル化誘導体。
還元: 飽和脂肪酸メチルエステル。
置換: ハロゲン化およびその他の置換誘導体。
科学研究への応用
シス-10-ノナデセン酸メチルエステルは、科学研究において幅広い用途を持っています。
科学的研究の応用
cis-10-Nonadecenoic Acid methyl ester has a wide range of applications in scientific research:
作用機序
シス-10-ノナデセン酸メチルエステルの作用機序は、様々な分子標的や経路との相互作用を伴います。 例えば、細胞の増殖とアポトーシスの調節において重要な役割を果たすp53タンパク質の活性を阻害することが示されています 。 さらに、炎症や免疫応答に関与する重要なサイトカインである腫瘍壊死因子の産生を調節することができます .
類似の化合物との比較
類似の化合物:
シス-10-ヘプタデセン酸メチルエステル: 類似の構造ですが、炭素鎖が短くなっています。
シス-11-バクセン酸メチルエステル: 類似の構造ですが、二重結合が異なる位置にあります。
シス-9-オクタデセン酸メチルエステル: 類似の構造ですが、二重結合が異なる位置にあります。
独自性: シス-10-ノナデセン酸メチルエステルは、その特定の炭素鎖の長さと二重結合の位置のために独特です。 この構造的な特異性は、その物理的および化学的特性に影響を与える可能性があり、研究や産業における特定の用途に適しています .
類似化合物との比較
cis-10-Heptadecenoic Acid methyl ester: Similar structure but with a shorter carbon chain.
cis-11-Vaccenic Acid methyl ester: Similar structure but with the double bond at a different position.
cis-9-Octadecenoic Acid methyl ester: Similar structure but with the double bond at a different position.
Uniqueness: cis-10-Nonadecenoic Acid methyl ester is unique due to its specific carbon chain length and the position of the double bond. This structural specificity can influence its physical and chemical properties, making it suitable for particular applications in research and industry .
生物活性
Introduction
Cis-10-Nonadecenoic acid, methyl ester (also known as methyl cis-10-nonadecenoate) is a long-chain fatty acid methyl ester that has garnered attention for its potential biological activities. This compound is derived from nonadecenoic acid, which is a monounsaturated fatty acid. The biological activity of this compound can be attributed to its structural properties, which influence its interactions with various biological systems.
This compound has the molecular formula C20H38O2 and a molecular weight of approximately 310.51 g/mol. It is typically synthesized through the esterification of cis-10-nonadecenoic acid with methanol, often using an acid catalyst under reflux conditions to ensure complete conversion.
| Property | Value |
|---|---|
| Molecular Formula | C20H38O2 |
| Molecular Weight | 310.51 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving the modulation of apoptosis-related proteins such as p53. This suggests that the compound may influence pathways critical for cancer progression.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of cancer cells by interfering with cell cycle regulation.
- Modulation of Apoptosis : It influences apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.
- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by modulating the production of pro-inflammatory cytokines .
Case Study 1: Antitumor Effects in Breast Cancer Cells
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The study reported an IC50 value indicating effective concentration levels for therapeutic applications.
Case Study 2: Anti-inflammatory Properties
In another investigation, this compound was tested for its anti-inflammatory potential in vitro. The results indicated a marked decrease in the secretion of tumor necrosis factor-alpha (TNF-α), highlighting its role in inflammatory responses .
Comparative Analysis
To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.
Table 2: Comparison with Similar Fatty Acid Methyl Esters
| Compound | Carbon Chain Length | Double Bond Position | Biological Activity |
|---|---|---|---|
| Cis-10-Nonadecenoic Acid ME | 20 | 10 | Antitumor, anti-inflammatory |
| Cis-11-Vaccenic Acid ME | 18 | 11 | Antimicrobial |
| Cis-9-Octadecenoic Acid ME | 18 | 9 | Cardioprotective |
Applications in Research and Industry
This compound has various applications:
- Pharmaceuticals : Its potential as an antitumor agent makes it a candidate for drug development.
- Nutraceuticals : Given its bioactive properties, it could be incorporated into dietary supplements aimed at improving health outcomes.
- Biodiesel Production : As a fatty acid methyl ester, it can be utilized in biodiesel synthesis due to its favorable chemical properties .
特性
IUPAC Name |
methyl (Z)-nonadec-10-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGGWUNSRWUFJ-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














